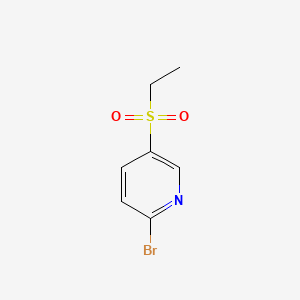

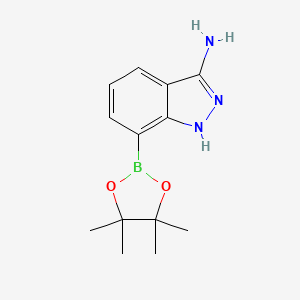

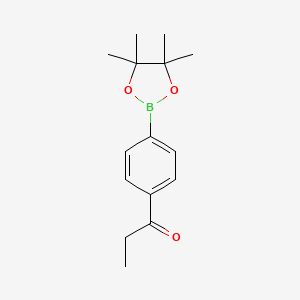

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

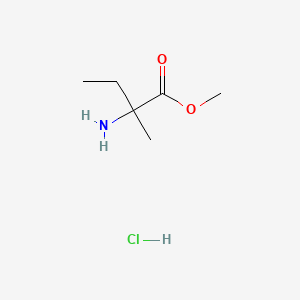

The compound you mentioned is a boronic compound, which is characterized by the presence of a boron atom . Boronic compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for your compound were not found, boronic compounds are typically synthesized through reactions involving boron-containing reagents . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of your compound would likely involve a pyridine ring attached to a boron atom, which is further connected to a tetramethyl dioxaborolane group .Chemical Reactions Analysis

Boronic compounds are known to undergo various chemical reactions. For instance, they can participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic compounds can vary widely. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.887 g/mL at 25 °C and a boiling point of 65-67 °C .Scientific Research Applications

Boronic Acid Ester Intermediates

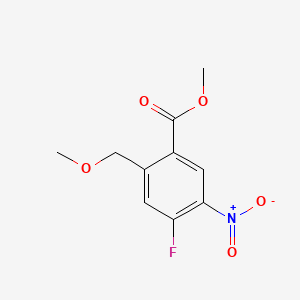

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized as boric acid ester intermediates with benzene rings. These compounds undergo a three-step substitution reaction to achieve their final structure. Their molecular structures, confirmed through various spectroscopic methods and X-ray diffraction, are further analyzed using density functional theory (DFT). The analyses reveal physicochemical properties significant for further chemical reactions and applications (Huang et al., 2021).

Coordination Polymers

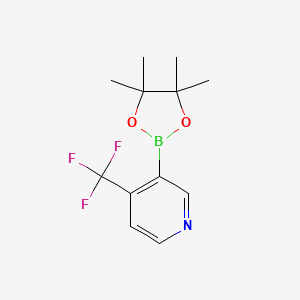

The synthesis of extended dipyridyl ligands, including those incorporating 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) motifs, enables the formation of two-dimensional coordination polymers. These polymers, created through palladium-catalyzed Suzuki coupling reactions, showcase potential in creating materials with unique structural and functional properties, such as voids within their crystalline structures that may have implications in storage or catalysis applications (Al-Fayaad et al., 2020).

Suzuki Coupling and Medicinally Important Compounds

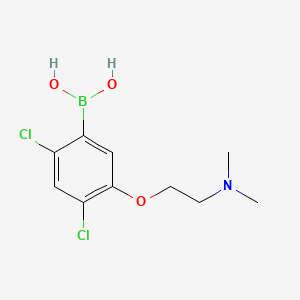

Optimized synthesis methods for 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling, utilizing boronic ester intermediates like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, underscore the importance of such intermediates in the efficient production of medicinally relevant compounds. These methodologies demonstrate the versatility and applicability of boronic esters in high-throughput chemistry and large-scale synthesis, highlighting their role in the development of new therapeutic agents (Bethel et al., 2012).

Boron-based Anion Acceptors

In the context of fluoride shuttle batteries, boron-based compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DiOB-Py) are explored as electrolyte additives. Their structural features, including the Lewis acidity of borate, influence the electrochemical compatibility and performance of batteries by enhancing fluoride ion conductivity and solubility. This research demonstrates the potential of boron-based anion acceptors in improving the efficiency and functionality of energy storage devices (Kucuk & Abe, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-17-6-5-8(9)12(14,15)16/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTRHPGTVUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694408 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310405-06-1 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)